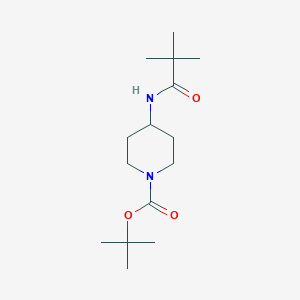

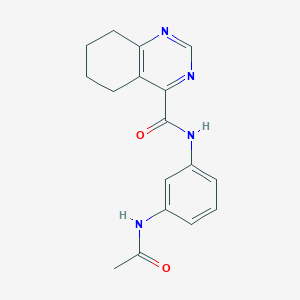

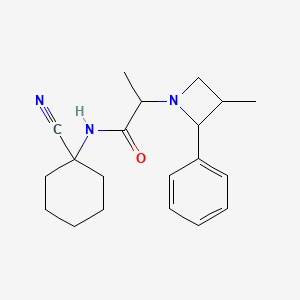

![molecular formula C19H18N2O5S B2377392 N-(2-furylmethyl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide CAS No. 690962-42-6](/img/structure/B2377392.png)

N-(2-furylmethyl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide, also known as FMSB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FMSB belongs to the class of benzamide compounds and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

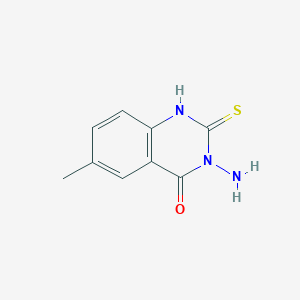

Research into the antimycobacterial activity of related compounds has shown promising results against Mycobacterium tuberculosis. Compounds such as 9-benzyl-6-(2-furyl)purines, which share a structural resemblance to N-(2-furylmethyl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide, have been synthesized and found to be effective inhibitors, especially those carrying electron-donating substituents on the phenyl ring. A particular compound, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, exhibited high antimycobacterial activity and low toxicity against mammalian cells, suggesting potential as an antituberculosis drug (Bakkestuen, Gundersen, & Utenova, 2005).

Enzyme Inhibition for Drug Design

Compounds incorporating sulfonamide and benzamide pharmacophores have attracted attention for their broad bioactivities, including inhibitory potencies against acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II). Studies have found significant inhibitory potential against these enzymes at nanomolar levels, with Ki values indicating potent inhibition. Such findings support the use of these compounds as lead compounds for drug design, showcasing their potential in treating conditions associated with enzyme dysregulation (Tuğrak, Gül, Anıl, & Gülçin, 2020).

Novel Materials for Nanofiltration

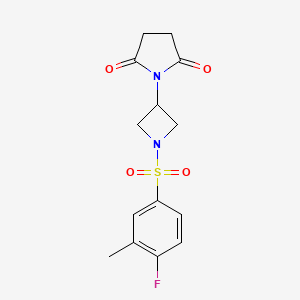

Innovative research into sulfonated thin-film composite nanofiltration membranes demonstrates the utility of sulfonated compounds in enhancing water flux and dye rejection capabilities of these membranes. Novel sulfonated aromatic diamine monomers have been synthesized and used to prepare membranes with improved hydrophilicity and chemical properties, leading to enhanced performance in treating dye solutions. This application underscores the potential of such compounds in environmental protection and resource recovery (Liu et al., 2012).

properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-25-16-4-2-6-18(12-16)27(23,24)21-15-9-7-14(8-10-15)19(22)20-13-17-5-3-11-26-17/h2-12,21H,13H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSXHPRSGHSKFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

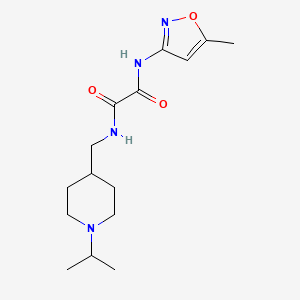

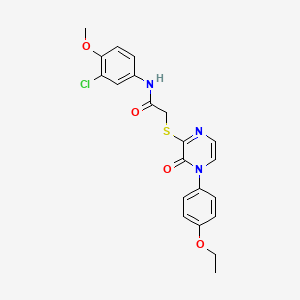

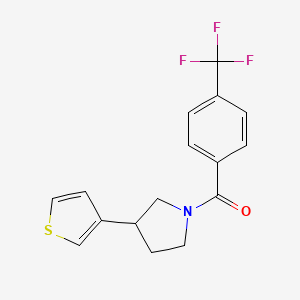

![2,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2377317.png)

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2377321.png)